molecular formula C8H18N2O B1465005 2-(Piperazin-1-yl)butan-1-ol CAS No. 787533-78-2

2-(Piperazin-1-yl)butan-1-ol

Cat. No. B1465005
M. Wt: 158.24 g/mol
InChI Key: CYHACWKYKRBBLT-UHFFFAOYSA-N
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Description

“2-(Piperazin-1-yl)butan-1-ol” is a compound with the CAS Number: 787533-78-2 . It has a molecular weight of 158.24 and its IUPAC name is 2-(1-piperazinyl)-1-butanol . The compound is in powder form .


Synthesis Analysis

While specific synthesis methods for “2-(Piperazin-1-yl)butan-1-ol” were not found, there are related studies on the synthesis of antidepressant molecules via metal-catalyzed reactions . These reactions involve different transition metals, including iron, nickel, and ruthenium, serving as catalysts in the synthesis of antidepressants .


Molecular Structure Analysis

The InChI code for “2-(Piperazin-1-yl)butan-1-ol” is 1S/C8H18N2O/c1-2-8(7-11)10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Piperazin-1-yl)butan-1-ol” were not found, there are related studies on the synthesis of antidepressant molecules via metal-catalyzed reactions . These reactions involve different transition metals, including iron, nickel, and ruthenium, serving as catalysts in the synthesis of antidepressants .


Physical And Chemical Properties Analysis

“2-(Piperazin-1-yl)butan-1-ol” is a powder that is stored at room temperature . It has a molecular weight of 158.24 .

Scientific Research Applications

  • Antiproliferative Activity in Cancer Research

    • Field: Oncology
    • Application: A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect .
    • Method: The compounds were synthesized by a nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides .
    • Results: Among the series, compounds 6d, 6e, and 6i showed good activity on all cell lines except K562, whereas the other compounds in the series exhibited moderate activity .
  • Synthesis of Antidepressant Molecules

    • Field: Medicinal Chemistry
    • Application: One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
    • Method: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • Results: This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
  • Anti-tubercular Agents

    • Field: Pharmacology
    • Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Method: The compounds were synthesized and evaluated for their anti-tubercular activity .
    • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Cytotoxic Activity

    • Field: Oncology
    • Application: A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
    • Method: The compounds were synthesized and evaluated for their cytotoxic activity by employing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
    • Results: The results of the study are not specified in the source .
  • Antifungal Activity

    • Field: Pharmacology
    • Application: Certain compounds were evaluated for their antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231 .
    • Method: The compounds were tested for their antifungal activity .
    • Results: The results reveal that these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231 .
  • Controlled Substance
    • Field: Pharmacology
    • Application: The compound 2-methyl AP–237, which has a similar structure to “2-(Piperazin-1-yl)butan-1-ol”, has been placed in the list of controlled substances in the United States .
    • Method: The decision was made by the Assistant Secretary for Health of the U.S. Department of Health and Human Services .
    • Results: There are no investigational new drug applications or approved new drug applications for 2-methyl AP–237 in the United States .

Safety And Hazards

The compound has several hazard statements including H302, H312, H314, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-piperazin-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-8(7-11)10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHACWKYKRBBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)butan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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